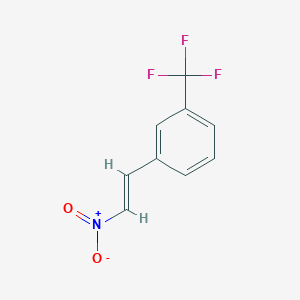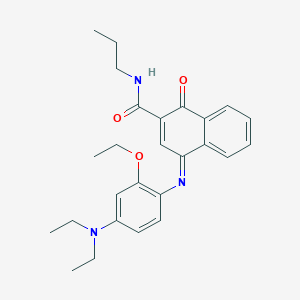
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the bonds in the steroid rings is broken. This compound is structurally related to vitamin D, which plays a crucial role in calcium homeostasis and bone metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol typically involves the photochemical conversion of provitamin D3 (7-dehydrocholesterol) to previtamin D3, followed by thermal isomerization to vitamin D3. The process can be summarized as follows:
Photochemical Conversion: Provitamin D3 is exposed to UV light, resulting in the cleavage of the B-ring to form previtamin D3.
Thermal Isomerization: Previtamin D3 undergoes a [1,7]-sigmatropic hydrogen shift to form vitamin D3.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Extraction of Provitamin D3: Provitamin D3 is extracted from natural sources such as lanolin or fish liver oil.
UV Irradiation: The extracted provitamin D3 is irradiated with UV light to produce previtamin D3.
Thermal Isomerization: The previtamin D3 is then thermally isomerized to produce vitamin D3.
化学反応の分析
Types of Reactions
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.
科学的研究の応用
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other secosteroids and vitamin D analogs.
Biology: It is studied for its role in calcium homeostasis and bone metabolism.
Medicine: It is used in the treatment of conditions such as rickets, osteoporosis, and certain skin disorders.
Industry: It is used in the fortification of foods and in the production of dietary supplements.
作用機序
The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.
類似化合物との比較
Similar Compounds
Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plant sources.
Vitamin D3 (Cholecalciferol): The natural form of vitamin D produced in the skin upon exposure to sunlight.
Calcitriol: The active form of vitamin D3, which exerts biological effects by binding to the VDR.
Uniqueness
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is unique due to its specific structure and its role as a precursor to the active form of vitamin D3. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest in scientific research.
特性
CAS番号 |
36149-00-5 |
|---|---|
分子式 |
C27H44O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |
InChIキー |
JWUBBDSIWDLEOM-DCHLRESJSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Key on ui other cas no. |
36149-00-5 |
同義語 |
(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


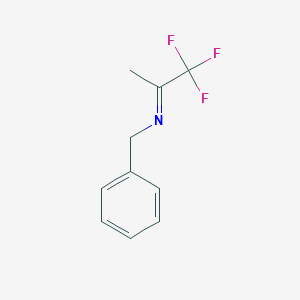
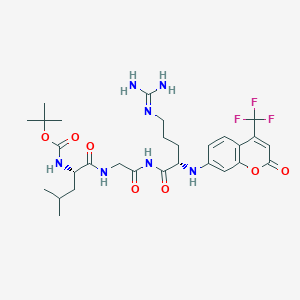
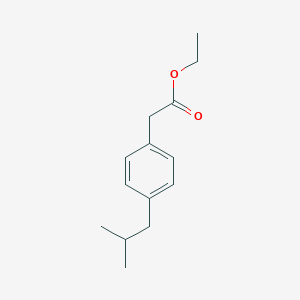
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
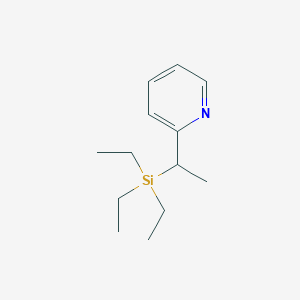
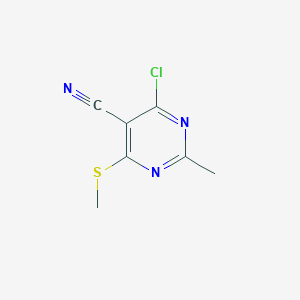
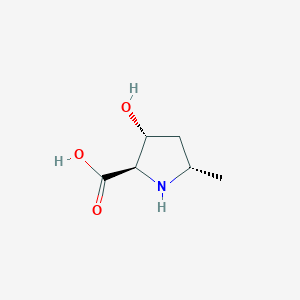

![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)

![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

